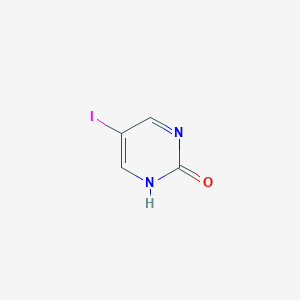
5-Iodopyrimidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodopyrimidin-2-ol is a compound with the molecular formula C4H3IN2O . It is also known by other names such as 2-Hydroxy-5-iodopyrimidine and 5-IODO-2-PYRIMIDONE .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms is substituted with an iodine atom and one of the nitrogen atoms is bonded to a hydroxyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.98 g/mol . It has a density of 2.3±0.1 g/cm3 . The boiling point is 393.6±34.0 °C at 760 mmHg . The compound has a topological polar surface area of 41.5 Ų .Applications De Recherche Scientifique
Genetic Determinants for Chemotherapy Efficacy
Research highlights the significance of understanding genetic determinants that predict the efficacy of fluoropyrimidine chemotherapy. Genetic profiling of cancer patients is crucial for customizing chemotherapy to complement individual genetic profiles, potentially improving treatment outcomes (Gmeiner, 2006).
Novel Oral Formulations and Their Clinical Applications
S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, shows promise in treating gastric cancer, demonstrating high blood concentrations of 5-FU over extended periods and improved patient survival rates in clinical studies (Maehara, 2003).
Mechanisms of Action in Antitumor Agents
TAS-102, a combination therapy consisting of trifluridine and tipiracil hydrochloride, offers a novel mechanism of action distinct from traditional 5-FU-based therapies. It shows efficacy in patients refractory to 5-FU, highlighting the potential for new treatment options in metastatic colorectal cancer (Lenz, Stintzing, & Loupakis, 2015).
Pharmacogenetics in Treatment Personalization
The impact of dihydropyrimidine dehydrogenase (DPD) gene polymorphisms on fluoropyrimidine toxicity and treatment efficacy underscores the importance of pharmacogenetic testing. Identifying patients with DPD deficiency can help tailor treatments to prevent toxicity and optimize therapeutic outcomes (Del Re et al., 2017).
Synthesis of Pyranopyrimidine Derivatives
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, important precursors for the pharmaceutical industry, has been advanced through the use of hybrid catalysts. This research demonstrates the broader applicability and challenges in developing pyrimidine derivatives (Parmar, Vala, & Patel, 2023).
Safety and Hazards
5-Iodopyrimidin-2-ol is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, it is advised to remove to fresh air .
Mécanisme D'action
Target of Action
The primary target of 5-Iodopyrimidin-2-ol is currently unknown. It is structurally similar to ropidoxuridine, a thymidine analogue and prodrug for iudr . IUdR has demonstrated a survival advantage in Phase II studies in anaplastic astrocytoma, a type of brain tumor .
Mode of Action
Given its structural similarity to Ropidoxuridine, it may also act as a prodrug, being metabolized into an active form that interacts with its targets .
Biochemical Pathways
As a pyrimidine derivative, it may potentially interfere with nucleic acid synthesis and metabolism .
Pharmacokinetics
Its physical properties such as density (23±01 g/cm3), boiling point (3936±340 °C at 760 mmHg), and molecular weight (221984) can provide some insights into its ADME properties . It is recommended to store this compound in closed vessels at 2-8°C .
Result of Action
Given its structural similarity to Ropidoxuridine, it may have potential antineoplastic effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store this compound in a cool environment (2-8°C) to maintain its stability .
Propriétés
IUPAC Name |
5-iodo-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHCYDBPRLPQMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474784 |
Source


|
| Record name | 5-iodopyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79387-69-2 |
Source


|
| Record name | 79387-69-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=754229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-iodopyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


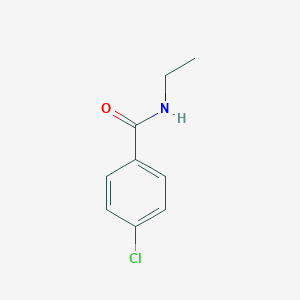


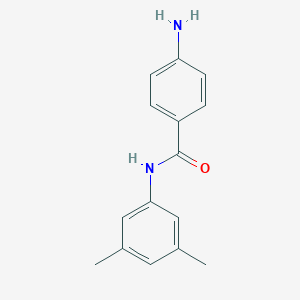
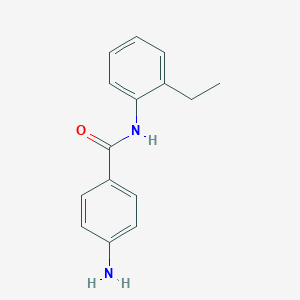

![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)
![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)
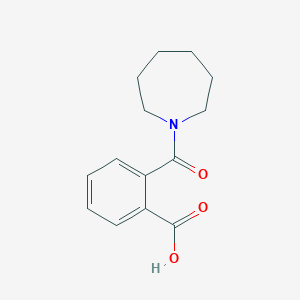


![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)
